Ethyl Dibromofluoroacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,2-dibromo-2-fluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Br2FO2/c1-2-9-3(8)4(5,6)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYRDMUQLSIAEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(F)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Br2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371887 | |

| Record name | Ethyl Dibromofluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

565-53-7 | |

| Record name | Ethyl Dibromofluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl Dibromofluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of Ethyl Dibromofluoroacetate (EDBFA)

An In-depth Technical Guide to Ethyl Dibromofluoroacetate: Structure, Properties, and Synthetic Applications

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into organic molecules is a proven method for enhancing metabolic stability, binding affinity, and bioavailability. This compound (EDBFA) has emerged as a highly valuable and versatile C2 building block for this purpose. Its unique molecular architecture, featuring a fluorine atom and two bromine atoms on the α-carbon, provides a rich platform for a variety of chemical transformations.[1]

The diverse functionalities within EDBFA, including two highly electrophilic carbon centers and exchangeable bromine atoms, enable access to a wide array of valuable fluorinated compounds such as fluoroolefins, fluorocyclopropanes, and fluoro-β-lactams.[1] This guide offers an in-depth exploration of the chemical properties, structure, and synthetic utility of EDBFA, with a focus on its application in asymmetric synthesis for researchers, scientists, and drug development professionals.

Note on Compound Identification: It is critical to distinguish this compound (EDBFA) from the similarly named Ethyl Bromodifluoroacetate. The latter is a different reagent, and its properties are often erroneously attributed to EDBFA in chemical databases. This guide is exclusively focused on this compound.

Molecular Structure and Intrinsic Reactivity

The synthetic potential of EDBFA is a direct consequence of its structure. The presence of three electron-withdrawing halogens on the α-carbon makes the carbonyl carbon highly electrophilic and activates the adjacent C-Br bonds for both nucleophilic substitution and organometallic transformations.

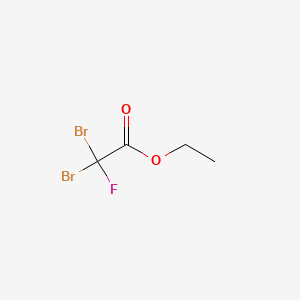

Caption: Chemical structure of this compound (EDBFA).

| Feature | Description | Synthetic Implication |

| α-Carbon | Prochiral center bearing one fluorine and two bromine atoms. | Replacement of one bromine atom creates a stereocenter, enabling asymmetric synthesis.[1] |

| C-Br Bonds | Two exchangeable bromine atoms. | Susceptible to nucleophilic attack and oxidative addition by metals (e.g., zinc).[1] |

| Carbonyl Group | Highly electrophilic due to inductive effects of α-halogens. | Can be targeted for modifications, such as conversion to amides.[1] |

| Ester Moiety | Standard ethyl ester group. | Allows for hydrolysis or transesterification to generate other derivatives.[1] |

Key Synthetic Transformations of EDBFA

The reactivity of EDBFA can be channeled into several strategic transformations, providing access to complex fluorinated molecules.

Caption: Key reaction pathways starting from EDBFA.

Nucleophilic Attack and Stereocenter Formation

One of the most powerful features of EDBFA is the ability to create a stereocenter through the selective replacement of a single bromine atom. This monosubstitution generates an α-bromo-α-fluoro ester, a valuable chiral building block for further elaboration.[1]

For instance, reaction with sodium azide (NaN₃) yields ethyl 2-azido-2-bromo-2-fluoroacetate. This reaction is foundational, as the newly formed chiral center can direct the stereochemistry of subsequent reactions.[1]

Zinc-Promoted Reactions for Asymmetric Synthesis

A significant area of application for EDBFA involves zinc-promoted reactions, analogous to the classic Reformatsky reaction. The oxidative insertion of zinc into one of the C-Br bonds generates a thermally stable organozinc intermediate, specifically a zinc enolate. This enolate is a soft nucleophile, ideal for reacting with electrophiles like imines.[1]

The stereochemical outcome of these reactions is highly dependent on the reaction conditions. The formation of a (Z)-zinc enolate is often favored in non-coordinating solvents like diethyl ether. This preference is attributed to the formation of a five-membered chelated ring between the zinc atom, the enolate oxygen, and the remaining bromine atom. This well-defined enolate geometry is key to achieving high diastereoselectivity in additions to chiral electrophiles.[1] This methodology has been successfully applied to the asymmetric synthesis of α-bromo-α-fluoro-β-lactams, which are important precursors for fluorinated amino acids and other bioactive molecules.[1]

Experimental Protocol: Zinc-Mediated Asymmetric Synthesis of a syn-α-Bromo-α-fluoro-β-lactam

This protocol describes a representative procedure for the synthesis of a fluorinated β-lactam from EDBFA and an imine, leveraging a chiral auxiliary to control stereochemistry. The causality behind the choice of reagents and conditions is critical for success.

Rationale:

-

Activated Zinc: Zinc must be activated (e.g., with I₂ or TMSCl) to remove the passivating oxide layer and facilitate oxidative addition into the C-Br bond.

-

Non-Coordinating Solvent (Et₂O): Diethyl ether is used to promote the formation of the chelated (Z)-zinc enolate, which is crucial for achieving high syn-diastereoselectivity.[1]

-

Low Temperature: The reaction is conducted at low temperatures to control the reactivity of the organozinc reagent and enhance stereoselectivity.

Caption: Workflow for the asymmetric synthesis of a fluoro-β-lactam.

Step-by-Step Methodology:

-

Apparatus Setup: Under an inert atmosphere (Nitrogen or Argon), add activated zinc powder to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Add anhydrous diethyl ether (Et₂O).

-

Enolate Formation: Cool the vigorously stirred zinc suspension to 0°C using an ice bath. Add a solution of this compound (EDBFA) in anhydrous Et₂O dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5°C. Stir the resulting greyish suspension for an additional 30 minutes at 0°C.

-

Aldimine Addition: Cool the reaction mixture to -40°C (acetonitrile/dry ice bath). Add a pre-cooled (-40°C) solution of the desired chiral imine in anhydrous Et₂O dropwise over 30 minutes.

-

Reaction Monitoring: Allow the reaction to stir at -40°C. Monitor the consumption of the imine by Thin Layer Chromatography (TLC). The reaction typically takes 2-4 hours.

-

Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -40°C. Allow the mixture to warm to room temperature.

-

Workup and Extraction: Filter the mixture through a pad of celite to remove zinc salts, washing the pad with ethyl acetate (EtOAc). Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired syn-α-bromo-α-fluoro-β-lactam.

Safety and Handling

This compound is a reactive halogenated organic compound and must be handled with appropriate caution. While a specific, verified Safety Data Sheet (SDS) for EDBFA is not consistently available, the safety protocols for related reactive organofluorine reagents should be strictly followed.[2][3]

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[3][4]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., neoprene or butyl rubber), chemical splash goggles, a face shield, and a flame-resistant lab coat.[2][5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[6]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains. Contaminated materials should be treated as hazardous waste.[2]

Conclusion

This compound stands out as a uniquely versatile reagent in organofluorine chemistry. Its dense functionalization allows for the direct and often stereocontrolled introduction of fluorine into complex molecular scaffolds. The ability to generate chiral α-bromo-α-fluoro esters via nucleophilic substitution and the facile formation of zinc enolates for asymmetric additions make EDBFA an indispensable tool for medicinal and agrochemical chemists. A thorough understanding of its reactivity and careful handling are paramount to unlocking its full synthetic potential.

References

-

Couturier, C., et al. (2012). This compound: a versatile reagent for the synthesis of fluorinated molecules. PMC, [Link].

-

Organic Syntheses. Working with Hazardous Chemicals. [Link].

-

Organic Syntheses. (2011). Prudent Practices in the Laboratory. The National Academies Press. [Link].

Sources

Ethyl Dibromofluoroacetate synthesis pathways and precursors

An In-Depth Technical Guide to the Synthesis of Ethyl Dibromofluoroacetate

Ethyl 2,2-dibromo-2-fluoroacetate is a halogenated ester of significant interest in organic synthesis. Its unique structure, featuring a fluorine atom and two bromine atoms on the α-carbon, makes it a valuable building block for the introduction of the dibromofluoromethyl (–CBr₂F) moiety into complex molecules. This functional group is instrumental in the development of novel pharmaceuticals, agrochemicals, and advanced materials, where the precise introduction of fluorine can modulate biological activity and physicochemical properties.[1][2][3]

This guide details the primary synthesis pathways for this compound, focusing on the preparation of its core precursor, dibromofluoroacetic acid, and the subsequent esterification. The methodologies are presented with an emphasis on the underlying chemical principles and experimental causality, providing researchers with a comprehensive understanding of the synthesis process.

Overall Synthesis Strategy

The most direct and logical pathway to this compound is a two-stage process. The first stage involves the synthesis of the key intermediate, dibromofluoroacetic acid, from a readily available perhalogenated precursor. The second stage is the conversion of this acid to the final ethyl ester product.

Caption: Two-stage synthesis pathway for this compound.

PART 1: CORE PRECURSOR SYNTHESIS: DIBROMOFLUOROACETIC ACID

The foundational precursor for the target ester is dibromofluoroacetic acid. The most effective method for its preparation is through a selective halogen exchange reaction on tribromoacetic acid.

Principle: Halogen Exchange from Tribromoacetic Acid

This synthesis route leverages the Finkelstein reaction principle, where one halogen is replaced by another.[4] In this specific case, a bromine atom on tribromoacetic acid is substituted with a fluorine atom.

-

Causality of Precursor Choice: Tribromoacetic acid (CBr₃COOH) is an ideal starting material as it is a commercially available solid and its structure allows for a direct, single-step conversion to the desired product by replacing one of three identical bromine atoms.[5][6]

-

Reaction Mechanism: The reaction involves the direct fluorination of the tribromoacetic acid. A Japanese patent describes a method utilizing fluorine gas, diluted with an inert gas like nitrogen, to achieve this transformation.[7] The addition of elemental bromine to the reaction system has been shown to significantly improve the yield, likely by participating in the reaction equilibrium and preventing side reactions.[7]

Caption: Synthesis of Dibromofluoroacetic Acid via Halogen Exchange.

Experimental Protocol: Synthesis of Dibromofluoroacetic Acid

This protocol is adapted from the methodology described in Japanese Patent JP2002193874A.[7]

-

Reactor Setup: A suitable reactor is charged with tribromoacetic acid as the raw material.

-

Inert Atmosphere: The system is flushed with an inert gas, such as nitrogen.

-

Fluorination: A mixture of fluorine gas and nitrogen gas is introduced into the reactor. The molar ratio and flow rate are controlled to maintain the reaction temperature, typically between -20°C and 0°C.

-

Bromine Addition (Optional): To enhance the yield, elemental bromine (typically 10-20% by weight relative to the starting material) can be added to the reaction mixture.[7]

-

Reaction Monitoring: The reaction progress is monitored by analytical techniques such as NMR to determine the conversion of the starting material.

-

Work-up: Upon completion, the crude product containing dibromofluoroacetic acid is processed for the next stage.

PART 2: FINAL SYNTHESIS: ESTERIFICATION

With the dibromofluoroacetic acid precursor in hand, the final step is a classic acid-catalyzed esterification with ethanol to yield the target product.

Principle: Fischer-Speier Esterification

Fischer-Speier esterification is a cornerstone of organic synthesis, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[8][9]

-

Causality of Experimental Choices: The reaction is an equilibrium process.[10][11] To drive the reaction toward the formation of the ester, specific conditions are employed:

-

Excess Alcohol: Ethanol is typically used in excess, often serving as both a reactant and a solvent, to shift the equilibrium to the product side according to Le Châtelier's principle.[9]

-

Acid Catalyst: A strong acid, most commonly concentrated sulfuric acid (H₂SO₄), is used to protonate the carbonyl oxygen of the carboxylic acid.[10] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

-

Water Removal: The reaction produces water as a byproduct. Removing this water, either by using a dehydrating agent (the sulfuric acid catalyst also serves this role) or by azeotropic distillation (e.g., with a Dean-Stark apparatus), is crucial for achieving high yields.[8][12]

-

Caption: Experimental workflow for Fischer-Speier Esterification.

Experimental Protocol: Synthesis of this compound

This is a generalized procedure based on standard Fischer esterification methods.[10][12][13]

-

Charging the Reactor: In a round-bottom flask equipped with a reflux condenser, combine dibromofluoroacetic acid and an excess of absolute ethanol (e.g., 3-5 molar equivalents).

-

Catalyst Addition: Slowly and with cooling, add a catalytic amount of concentrated sulfuric acid (typically 1-5 mol%) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored using TLC or GC.

-

Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a separatory funnel containing cold water or ice.

-

Extraction and Washing: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), then with water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude ester is purified by vacuum distillation to yield pure this compound.

| Parameter | Condition/Value | Rationale |

| Reactants | Dibromofluoroacetic acid, Ethanol | Core components for the ester. |

| Catalyst | Conc. H₂SO₄ | Protonates the carbonyl to activate it for nucleophilic attack. |

| Solvent | Ethanol (excess) | Serves as a reactant and drives the equilibrium towards products. |

| Temperature | Reflux (~78-80°C) | Provides activation energy to overcome the reaction barrier. |

| Work-up | NaHCO₃ (aq) wash | Neutralizes acidic components for easier purification. |

| Purification | Vacuum Distillation | Separates the final product from non-volatile impurities. |

PART 3: PURIFICATION AND CHARACTERIZATION

Proper purification and characterization are essential to validate the synthesis of this compound.

-

Purification: The primary method for purifying the final product is distillation under reduced pressure . This technique is necessary because the boiling point of the ester at atmospheric pressure may be high enough to cause decomposition.[14]

-

Characterization: The identity and purity of the synthesized compound are confirmed using standard analytical techniques.

| Property | Value | Source |

| Chemical Name | Ethyl 2,2-dibromo-2-fluoroacetate | IUPAC |

| CAS Number | 565-53-7 | [14][15] |

| Molecular Formula | C₄H₅Br₂FO₂ | [14] |

| Molar Mass | 263.89 g/mol | [14] |

| Appearance | Liquid | [15] |

| Density | 1.894 g/cm³ | [14] |

| Boiling Point | 82°C / 33 mmHg (44 hPa) | [14] |

PART 4: APPLICATIONS IN ORGANIC SYNTHESIS

This compound is not an end-product but a versatile intermediate. Its primary utility is as a reagent for constructing more complex fluorinated molecules.

Aza-Reformatsky Reaction

A notable application is in the asymmetric aza-Reformatsky reaction.[16] In this reaction, this compound reacts with an imine in the presence of zinc (or another suitable metal) and a chiral ligand. This reaction is a powerful tool for synthesizing chiral α-bromo-α-fluoro-β-lactams, which are valuable scaffolds in medicinal chemistry, particularly for developing new antibiotics and other therapeutic agents.[16] The reaction proceeds via an organozinc intermediate, also known as a Reformatsky enolate.[17]

Caption: Application in the synthesis of chiral β-lactams.

This application underscores the importance of this compound as a strategic starting material, enabling the construction of stereochemically complex and biologically relevant fluorinated compounds.[18]

References

-

Chem-Impex. (n.d.). Ethyl bromodifluoroacetate. Retrieved from [Link]

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Ethyl Bromodifluoroacetate: Properties, Applications, and Manufacturing in China. Retrieved from [Link]

-

Soler, T., et al. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 14, 2336-2365. Retrieved from [Link]

- JP2002193874A. (2002). Method for producing dibromofluoroacetic acids. Google Patents.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatile Chemistry of Dibromofluoroacetic Acid Ethyl Ester: Applications in Focus. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Power of Fluorination: Exploring Ethyl 2,2-dibromo-2-fluoroacetate in Chemical Synthesis. Retrieved from [Link]

-

Novasol Biotech. (n.d.). [CAS No. 667-27-6] Ethyl bromodifluoroacetate. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlocking Innovation: The Role of Ethyl 2,2-dibromo-2-fluoroacetate in Modern Synthesis. Retrieved from [Link]

-

Sato, K., et al. (2006). Trifluoromethylation at the α-Position of α,β-Unsaturated Ketones: 4-Phenyl-3-Trifluoromethyl-2-Butanone. Organic Syntheses, 83, 177. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl bromodifluoroacetate. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Strategic Importance of Ethyl 2,2-dibromo-2-fluoroacetate in the Chemical Industry. Retrieved from [Link]

-

Langlois, B. R., et al. (2019). This compound: a versatile reagent for the synthesis of fluorinated molecules. Beilstein Journal of Organic Chemistry, 15, 2356-2374. Retrieved from [Link]

-

Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

-

McBee, E. T., Pierce, O. R., & Christman, D. L. (1952). The Reformatsky Reaction with Ethyl Bromofluoroacetate. Journal of the American Chemical Society, 74(6), 1587–1589. Retrieved from [Link]

- CN106397186A. (2017). Preparation method of ethyl bromodifluoroacetate. Google Patents.

- EP0223620B1. (1989). Process for the preparation of bromo-fluoro-acetic acid. Google Patents.

-

University of Rochester. (n.d.). Lithium Halogen Exchange. Retrieved from [Link]

-

Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]

-

Kalaritis, P., & Regenye, R. W. (1993). Enantiomerically Pure Ethyl (R)- and (S)- 2-Fluorohexanoate by Enzyme-Catalyzed Kinetic Resolution. Organic Syntheses, 72, 186. Retrieved from [Link]

- EP0944564B9. (2004). Halogen exchange reactions and uses thereof. Google Patents.

-

Chen, Y., et al. (2018). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 23(11), 2999. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Tribromoacetic acid – Knowledge and References. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

- CN1392133A. (2003). Process for preparing bromodifluoacetic acid compounds. Google Patents.

-

Société Chimique de France. (1990). Synthesis of alkyl bromides via halogen exchange processes. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Making esters from alcohols and acids | Class experiment. Retrieved from [Link]

-

Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

-

Wikipedia. (n.d.). Tribromoacetic acid. Retrieved from [Link]

-

Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

-

Doc Brown's Chemistry. (2025, November 22). Making esters preparation ethyl ethanoate procedure esterification method. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). Ethyl bromodifluoroacetate. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Tribromoacetic acid - Wikipedia [en.wikipedia.org]

- 7. JP2002193874A - Method for producing dibromofluoroacetic acids - Google Patents [patents.google.com]

- 8. athabascau.ca [athabascau.ca]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Making esters preparation ethyl ethanoate procedure esterification method uses perfumes chemistry gcse revision notes igcse revising KS4 science [docbrown.info]

- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 13. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]

- 14. chembk.com [chembk.com]

- 15. ethyl 2,2-dibromo-2-fluoroacetate | 565-53-7 [sigmaaldrich.com]

- 16. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 18. This compound: a versatile reagent for the synthesis of fluorinated molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl Bromodifluoroacetate: Properties, Synthesis, and Applications

Foreword: On the Nomenclature of a Versatile Reagent

In the field of fluorine chemistry, precision in nomenclature is paramount. The subject of this guide is the compound universally identified by CAS Number 667-27-6 . While the user request specified "Ethyl Dibromofluoroacetate," extensive database validation confirms this is a common misnomer. The correct molecular formula is C₄H₅BrF₂O₂, and the IUPAC name is Ethyl 2-bromo-2,2-difluoroacetate. This structure contains a single bromine atom. This guide will, therefore, focus on this scientifically validated and commercially available reagent, hereafter referred to as Ethyl Bromodifluoroacetate, clarifying its true nature and extensive applications.

Introduction: A Keystone Reagent in Modern Fluorine Chemistry

Ethyl bromodifluoroacetate is a halogenated ester that has emerged as an indispensable tool in organic synthesis, particularly for the introduction of the difluoromethylene (-CF₂-) group into organic molecules.[1][2] This functional group is of profound interest in medicinal and agricultural chemistry. The strategic incorporation of fluorine atoms can dramatically alter a molecule's physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[2]

This guide provides an in-depth exploration of the physical and chemical characteristics of Ethyl Bromodifluoroacetate, details its synthesis and analytical characterization, and offers expert insight into its critical applications in drug discovery and materials science.

Physical and Chemical Characteristics

Ethyl bromodifluoroacetate is a clear, colorless to light yellow liquid with a strong odor.[3][4] It is a moisture-sensitive compound and should be handled under an inert atmosphere to prevent hydrolysis.[5] Its stability under normal conditions is good, but it is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[6]

Core Physicochemical Data

A summary of the key physical properties of Ethyl Bromodifluoroacetate is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 667-27-6 | [7][8] |

| Molecular Formula | C₄H₅BrF₂O₂ | [3][8][9] |

| Molecular Weight | 202.98 g/mol | [7][8] |

| Appearance | Colorless to light yellow liquid | [4][10] |

| Density | 1.583 g/mL at 25 °C | [7][10] |

| Boiling Point | 112 °C at 700 mmHg | [7] |

| Refractive Index (n20/D) | 1.387 | [7] |

| Flash Point | 21 °C (69.8 °F) | [7] |

| SMILES | CCOC(=O)C(F)(F)Br | [7][9] |

| InChIKey | IRSJDVYTJUCXRV-UHFFFAOYSA-N | [8][9] |

Synthesis and Purification

The synthesis of Ethyl Bromodifluoroacetate can be achieved through several routes, often starting from readily available fluorinated feedstocks. The choice of method depends on the desired scale, purity requirements, and available starting materials.

Common Synthetic Pathways

-

From Halogenated Ethanes: One industrial method involves the transformation of 1,1-difluoro-1,2-dibromodihaloethanes. This process uses oleum (fuming sulfuric acid) to generate a bromodifluoroacetyl halide intermediate, which is then directly reacted with ethanol to yield the final ester.[11] The causality here lies in the strong oxidizing and dehydrating nature of oleum, which facilitates the rearrangement and formation of the acyl halide.

-

From Difluorobromoacetonitrile: A more recent approach utilizes difluorobromoacetonitrile as a starting material. In a "one-pot" method, the nitrile is hydrolyzed and subsequently esterified in an ethanol-water solution, avoiding the generation of toxic acyl halide intermediates.[1] This method is advantageous as it reduces corrosive byproducts and lowers the demands on specialized reaction equipment.[1]

Laboratory-Scale Synthesis Workflow

Below is a representative protocol for the synthesis of Ethyl Bromodifluoroacetate, illustrating the esterification of a bromodifluoroacetyl halide intermediate.

Caption: Simplified mechanism of the Reformatsky reaction using Ethyl Bromodifluoroacetate.

Difluoroalkylation Reactions

The compound is also widely used in copper- or palladium-catalyzed reactions to couple the -CF₂COOEt group with various substrates, including aryl boronic acids and alkenes. [7]These reactions provide direct access to complex fluorinated molecules that are key intermediates in pharmaceutical synthesis. [2][7]For instance, it has been used to prepare precursors for α,α-difluoro-β-lactams and fluorinated phenanthridine derivatives. [7]The ability to introduce the difluoromethylene group is highly valued because it can serve as a bioisostere for ether or keto functionalities, potentially improving the pharmacokinetic profile of a drug candidate. [1]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is the highest priority. Ethyl Bromodifluoroacetate is a hazardous chemical and must be handled with appropriate precautions.

Hazard Identification and PPE

-

GHS Classification: The compound is classified as a highly flammable liquid (H225) and causes severe skin burns and eye damage (H314). [9]* Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles along with a face shield. [6]

Handling and Storage Protocol

Caption: Key safety and handling protocols for Ethyl Bromodifluoroacetate.

-

Handling: Use spark-proof tools and explosion-proof equipment. [6]All equipment must be grounded to prevent static discharge. [6]Avoid inhalation of vapors and any contact with skin or eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable and corrosive materials. [6]Keep away from heat, sparks, open flames, and other sources of ignition. [6]* Spills: In case of a spill, evacuate the area. Remove all ignition sources. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.

Conclusion

Ethyl bromodifluoroacetate (CAS 667-27-6) is a powerful and versatile reagent whose importance in modern organic synthesis cannot be overstated. Its ability to efficiently deliver the difluoromethylene moiety has made it a favored building block in the design of novel pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its properties, safe handling procedures, and reaction mechanisms is crucial for any researcher or scientist looking to leverage its unique chemical reactivity. By adhering to the protocols and insights outlined in this guide, professionals can safely and effectively unlock the synthetic potential of this key fluorinated compound.

References

Sources

- 1. CN106397186A - Preparation method of ethyl bromodifluoroacetate - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. Ethyl bromodifluoroacetate - Enamine [enamine.net]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Ethyl bromodifluoroacetate [webbook.nist.gov]

- 8. Ethyl bromodifluoroacetate | C4H5BrF2O2 | CID 69585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ethyl bromodifluoroacetate - Wikipedia [en.wikipedia.org]

- 10. US20030032836A1 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]

- 11. Ethyl bromodifluoroacetate | 667-27-6 [chemicalbook.com]

An In-Depth Technical Guide to Ethyl Dibromofluoroacetate and Its Highly Versatile Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed examination of Ethyl 2,2-dibromo-2-fluoroacetate, a halogenated ester of significant interest in synthetic chemistry. It begins by definitively identifying the compound's core properties, including its CAS number and molecular formula, to address common nomenclature confusion with its close analog, Ethyl Bromodifluoroacetate. While literature on the specific applications of Ethyl Dibromofluoroacetate is nascent, this paper delves deeply into the well-documented synthesis, reactivity, and extensive applications of Ethyl Bromodifluoroacetate as a powerful proxy. By exploring the mechanistic pathways and versatile utility of this related compound in pharmaceutical and agrochemical development, this guide offers critical insights and a predictive framework for harnessing the potential of complex fluorinated building blocks in advanced scientific research.

Core Identification: Ethyl 2,2-dibromo-2-fluoroacetate

Precise identification is paramount in chemical synthesis. The subject of this guide, this compound, is a distinct chemical entity that must be distinguished from its more commonly cited structural analog.

Chemical Structure:

Caption: Structure of Ethyl 2,2-dibromo-2-fluoroacetate.

A point of frequent confusion arises with Ethyl 2-bromo-2,2-difluoroacetate. The table below delineates the properties of both compounds.

| Property | Ethyl 2,2-dibromo-2-fluoroacetate | Ethyl 2-bromo-2,2-difluoroacetate |

| Synonym | This compound | Ethyl bromodifluoroacetate |

| CAS Number | 565-53-7[1][2] | 667-27-6[3][4][5] |

| Molecular Formula | C₄H₅Br₂FO₂[1][2] | C₄H₅BrF₂O₂[3][4][6] |

| Molecular Weight | 263.89 g/mol [1][2] | 202.98 g/mol [5][6] |

| InChI Key | COYRDMUQLSIAEX-UHFFFAOYSA-N[1] | IRSJDVYTJUCXRV-UHFFFAOYSA-N[4] |

This guide will focus primarily on the chemistry and applications of the more extensively documented Ethyl 2-bromo-2,2-difluoroacetate (CAS 667-27-6) , as its rich body of literature provides the most valuable insights for researchers working with fluorinated synthons.

The Role of Fluorine in Modern Drug Development

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly modulate a drug candidate's profile. These modifications often lead to:

-

Enhanced Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, increasing the drug's half-life.

-

Improved Binding Affinity: Fluorine can alter the electronic properties (pKa) of nearby functional groups or engage in favorable non-covalent interactions with protein targets.

-

Increased Lipophilicity: Introduction of fluorine can enhance membrane permeability and facilitate passage across the blood-brain barrier.

Reagents like Ethyl Bromodifluoroacetate are invaluable tools in this context, serving as versatile building blocks for introducing the difluoromethyl (CF₂) group into complex molecular architectures.[6]

Synthesis of Ethyl Bromodifluoroacetate

The synthesis of Ethyl Bromodifluoroacetate can be achieved through various routes, often tailored to the available starting materials and desired scale. A notable method avoids many of the hazards associated with traditional approaches that use highly corrosive or toxic intermediates.

One patented method describes a one-pot synthesis starting from Difluorobromoacetonitrile.[7] This process involves the hydrolysis of the nitrile to form the corresponding carboxylic acid, followed by in-situ esterification with ethanol.[7] This approach is advantageous as it circumvents the generation of toxic bromodifluoroacetyl halide intermediates and avoids the use of harsh oxidants like fuming sulfuric acid or high-pressure oxygen systems.[7]

Caption: One-pot synthesis workflow for Ethyl Bromodifluoroacetate.

Chemical Reactivity and Mechanistic Insights

Ethyl Bromodifluoroacetate is a versatile electrophilic reagent prized for its ability to participate in a range of carbon-carbon bond-forming reactions.[8] Its utility stems from the reactive C-Br bond, which allows for the introduction of the valuable ethyl difluoroacetate moiety.

The Reformatsky Reaction

A classic application is the Reformatsky reaction, where the compound reacts with an activated metal, typically zinc, to form an organozinc intermediate. This nucleophilic species then readily adds to carbonyl compounds like aldehydes and ketones. The subsequent hydrolysis of the adduct yields 2,2-difluoro-3-hydroxy esters, which are crucial precursors for synthesizing complex fluorinated molecules, including α,α-difluoro-β-lactams.[9]

Copper-Mediated Couplings

Copper powder is frequently used to mediate the coupling of Ethyl Bromodifluoroacetate with various substrates. This methodology is effective for:

-

Michael-type Additions: Reaction with α,β-unsaturated carbonyl compounds.[10]

-

Coupling with Alkenyl Boronates: A mild and efficient alternative to traditional Suzuki couplings, providing access to gem-difluorinated allyl acetates.[8]

-

Reaction with Halopyridines: Enabling the synthesis of substituted ethyl 2′-pyridyldifluoroacetates.

The use of copper powder offers a practical and often scalable approach for these transformations.[8]

Dual-Role Reactivity

Recent research has uncovered a fascinating dual role for Ethyl Bromodifluoroacetate. In a one-pot cascade reaction with primary amines, it can function as both a difluoroalkylating reagent and a C1 synthon .[11][12] Mechanistic studies suggest that under basic conditions, the reagent can generate difluorocarbene, which then reacts with the primary amine to form a key isocyanide intermediate, leading to the synthesis of valuable fluorine-containing heterocycles.[11][12] This advanced reactivity profile highlights the compound's remarkable versatility.

Applications in Drug and Agrochemical Synthesis

The functional groups introduced by Ethyl Bromodifluoroacetate are integral to numerous bioactive molecules. Its applications are extensive and span multiple industries.

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of novel drug candidates.[6] The difluoroacetate moiety can enhance the efficacy and stability of active pharmaceutical ingredients (APIs), with applications in antiviral, anticancer, and cardiovascular drug research.[6] It has been used to prepare building blocks like 4-substituted 3,3-difluoropiperidines and mono- and difluoromethylated phenanthridine derivatives.[9]

-

Agrochemicals: In agriculture, fluorinated compounds often exhibit superior efficacy and controlled persistence. Ethyl Bromodifluoroacetate is used to create more effective and stable crop protection products, including insecticides, herbicides, and fungicides.[6]

-

Materials Science: Beyond life sciences, this reagent is used to develop specialty materials such as fluorinated polymers and advanced coatings, where its unique chemical properties are leveraged for enhanced thermal stability and chemical resistance.[13]

Experimental Protocol: Copper-Mediated Synthesis of Ethyl 2-(2-pyridyl)-2,2-difluoroacetate

This protocol is a representative example of the synthetic utility of Ethyl Bromodifluoroacetate, adapted from established literature.

Objective: To synthesize a pyridyldifluoroacetate derivative via a copper-mediated cross-coupling reaction.

Materials:

-

2-Bromopyridine

-

Ethyl Bromodifluoroacetate

-

Copper powder (activated)

-

Anhydrous solvent (e.g., Acetonitrile or DMF)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., Ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Inert Atmosphere: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar).

-

Reagent Addition: To the flask, add activated copper powder, 2-bromopyridine, and anhydrous acetonitrile.

-

Initiation: Begin vigorous stirring and add Ethyl Bromodifluoroacetate to the suspension.

-

Reaction: Heat the reaction mixture to reflux (typically ~80-85°C) and maintain for 12-24 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

-

Workup: After completion, cool the mixture to room temperature. Filter the suspension to remove the copper residues, washing the filter cake with ethyl acetate.

-

Quenching: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride, followed by brine.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine all organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude oil via silica gel column chromatography to yield the pure ethyl 2-(2-pyridyl)-2,2-difluoroacetate.

Causality: The use of an inert atmosphere is critical to prevent oxidation of the copper and other reagents. Activated copper powder provides a high surface area necessary for the oxidative insertion into the C-Br bond, facilitating the coupling reaction. Acetonitrile is a suitable polar aprotic solvent that can solubilize the reactants and withstand the reaction temperature.

Safety, Handling, and Storage

Ethyl Bromodifluoroacetate is a hazardous chemical that requires careful handling by trained professionals in a well-ventilated area, preferably a chemical fume hood.

-

Hazards: The compound is a flammable liquid and vapor. It is corrosive and can cause severe skin and eye burns.[10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection (goggles), and a face shield.

-

Handling: Use spark-proof tools and explosion-proof equipment. Ground all containers and receiving equipment to prevent static discharge. Avoid breathing mists or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, open flames, and other sources of ignition. Store in a designated flammables area, away from incompatible materials such as strong oxidizing agents, acids, and bases.

Conclusion

This compound (CAS 565-53-7) is a specific, halogenated organic ester. While direct applications are not widely reported, the extensive and versatile chemistry of its close analog, Ethyl Bromodifluoroacetate (CAS 667-27-6), provides a powerful roadmap for its potential use. As a robust source for the difluoromethyl group, Ethyl Bromodifluoroacetate has proven indispensable in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. Its participation in fundamental reactions like the Reformatsky and copper-mediated couplings, along with its novel dual-role reactivity, underscores the immense value of such fluorinated building blocks. Further research into this compound itself may unlock new synthetic pathways and applications, contributing to the ever-expanding field of fluorine chemistry.

References

Sources

- 1. CAS RN 565-53-7 | Fisher Scientific [fishersci.at]

- 2. 565-53-7[Ethyl 2,2-dibromo-2-fluoroacetate]- Acmec Biochemical [acmec.com.cn]

- 3. Ethyl bromodifluoroacetate | C4H5BrF2O2 | CID 69585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. B20461.06 [thermofisher.com]

- 5. Ethyl bromodifluoroacetate [oakwoodchemical.com]

- 6. chemimpex.com [chemimpex.com]

- 7. CN106397186A - Preparation method of ethyl bromodifluoroacetate - Google Patents [patents.google.com]

- 8. Ethyl bromodifluoroacetate - Enamine [enamine.net]

- 9. Ethyl bromodifluoroacetate | 667-27-6 [chemicalbook.com]

- 10. Ethyl bromodifluoroacetate - Wikipedia [en.wikipedia.org]

- 11. Dual role of ethyl bromodifluoroacetate in the formation of fluorine-containing heteroaromatic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. nbinno.com [nbinno.com]

- 13. ethyl 2,2-dibromo-2-fluoroacetate | 565-53-7 [sigmaaldrich.com]

An In-Depth Technical Guide to the Spectroscopic Data of Ethyl Dibromofluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for ethyl dibromofluoroacetate (CAS 565-53-7), a halogenated ester of significant interest in synthetic chemistry. Understanding the spectral characteristics of this compound is paramount for its identification, purity assessment, and elucidation of its role in complex reaction mechanisms. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights grounded in practical laboratory experience.

Molecular Structure and Properties

This compound is a derivative of acetic acid containing two bromine atoms and one fluorine atom attached to the alpha-carbon. Its molecular formula is C₄H₅Br₂FO₂, with a molecular weight of 263.89 g/mol .[1] The presence of multiple halogen atoms significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic signatures.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR provide complementary information to confirm its identity.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is relatively simple, showing signals corresponding to the ethyl group.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 4.44 | Quartet | 2H | -OCH₂- |

| 1.42 | Triplet | 3H | -CH₃ |

Table 1: ¹H NMR Data for this compound

The quartet at approximately 4.44 ppm is characteristic of the methylene protons (-OCH₂-) of the ethyl ester, which are coupled to the three protons of the methyl group. The triplet at around 1.42 ppm corresponds to the methyl protons (-CH₃), coupled to the two methylene protons. The absence of other proton signals confirms the substitution pattern at the alpha-carbon.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides insight into the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| 160.7 | C=O (ester carbonyl) |

| 65.3 | -OCH₂- |

| 13.5 | -CH₃ |

| Not reported | -CBr₂F |

Table 2: ¹³C NMR Data for this compound

The carbonyl carbon of the ester group is typically observed in the downfield region, around 160.7 ppm. The methylene carbon of the ethyl group appears at approximately 65.3 ppm, while the methyl carbon is found at about 13.5 ppm. The signal for the quaternary carbon bearing the halogens (-CBr₂F) is often broad and may be difficult to observe due to the quadrupolar effects of the bromine atoms and coupling with fluorine.

¹⁹F NMR Spectroscopy

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

-

5 mm NMR tubes

-

Pipettes

Instrumentation:

-

400 MHz (or higher) NMR spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample height in the tube is adequate for the spectrometer's probe (typically around 4-5 cm).

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 8-16 scans).

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans (e.g., 128 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the strong absorption of the ester carbonyl group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1750 | Strong | C=O stretch (ester) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 | Medium | C-F stretch |

| ~700-600 | Medium-Weak | C-Br stretch |

Table 3: Key IR Absorptions for this compound

The most prominent feature in the IR spectrum is the strong absorption band around 1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group. The C-O stretching vibration of the ester linkage is typically observed as a strong band near 1250 cm⁻¹. The C-F and C-Br stretching vibrations are expected to appear in the fingerprint region, at approximately 1100 cm⁻¹ and between 700-600 cm⁻¹, respectively.

Experimental Protocol: IR Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound.

Materials:

-

This compound

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

-

Pipette

-

Acetone or other suitable solvent for cleaning

Instrumentation:

-

Fourier-Transform Infrared (FTIR) spectrometer

Procedure (Neat Liquid Sample using Salt Plates):

-

Sample Preparation:

-

Ensure the salt plates are clean and dry. If necessary, polish them with a soft cloth and a small amount of dry polishing rouge, and then rinse with a volatile solvent like acetone.

-

Place a single drop of this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top, allowing the liquid to spread and form a thin film between the plates.

-

-

Data Acquisition:

-

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Procedure (Using an ATR Accessory):

-

Sample Preparation:

-

Ensure the ATR crystal is clean.

-

Place a small drop of this compound directly onto the ATR crystal.

-

-

Data Acquisition:

-

Acquire a background spectrum with the clean, empty ATR crystal.

-

Acquire the sample spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is invaluable for determining the molecular weight and deducing the structure.

| m/z | Relative Intensity | Assignment |

| 262/264/266 | Low | [M]⁺ (Molecular ion) |

| 191/193 | High | [M - CH₂CH₃O]⁺ |

| 183/185/187 | Medium | [M - C₂H₅O₂]⁺ |

| 107/109 | Medium | [CBrF]⁺ |

| 29 | High | [C₂H₅]⁺ |

Table 4: Key Mass Spectral Fragments of this compound

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The molecular ion peak [M]⁺ is expected to be a triplet at m/z 262, 264, and 266 with a relative intensity ratio of approximately 1:2:1.

Fragmentation of the molecule is expected to occur through several pathways. A significant fragmentation pathway involves the loss of the ethoxy group (-OCH₂CH₃), leading to the [M - C₂H₅O]⁺ fragment. Another common fragmentation is the loss of the entire ethoxycarbonyl group, resulting in the [CBr₂F]⁺ fragment. The base peak in the spectrum is often the ethyl cation [C₂H₅]⁺ at m/z 29.

Caption: Proposed Mass Spectrometry Fragmentation Pathway

Experimental Protocol: Mass Spectrometry

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Materials:

-

This compound

-

A suitable volatile solvent (e.g., methanol or dichloromethane)

Instrumentation:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe mass spectrometer.

Procedure (GC-MS):

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent.

-

-

GC Conditions:

-

Column: A standard non-polar column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation and peak shape.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight of the compound (e.g., 300).

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Analyze the molecular ion and the fragmentation pattern.

-

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of dibromofluoroacetic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is typically performed under reflux to drive the equilibrium towards the product.

Reaction: CBr₂FCOOH + CH₃CH₂OH ⇌ CBr₂FCOOCH₂CH₃ + H₂O

Experimental Protocol: Fischer Esterification

Objective: To synthesize this compound from dibromofluoroacetic acid and ethanol.

Materials:

-

Dibromofluoroacetic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, combine dibromofluoroacetic acid and an excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

-

-

Reaction:

-

Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the excess acid by washing the reaction mixture with a saturated sodium bicarbonate solution in a separatory funnel.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Remove the excess ethanol under reduced pressure.

-

Purify the crude this compound by fractional distillation under reduced pressure.

-

Caption: General Synthesis Workflow

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of this compound. The combination of NMR, IR, and MS techniques offers a detailed picture of the molecule's structure and functional groups. The provided experimental protocols serve as a practical starting point for researchers working with this compound. As with any chemical synthesis and analysis, appropriate safety precautions should always be taken.

References

-

PubChem. Ethyl 2,2-dibromo-2-fluoroacetate. [Link]

- Fischer, E.; Speier, A. Berichte der Deutschen Chemischen Gesellschaft1895, 28 (3), 3252–3258.

Sources

Discovery and history of Ethyl Dibromofluoroacetate

An In-depth Technical Guide to the Synthesis, History, and Application of Ethyl 2,2-dibromo-2-fluoroacetate

Abstract

Ethyl 2,2-dibromo-2-fluoroacetate (CAS 565-53-7) is a halogenated ester of significant interest in modern synthetic chemistry. As a versatile building block, it serves as a key intermediate for the introduction of the dibromofluoromethyl group into a wide range of organic molecules. The unique electronic properties and steric profile conferred by this moiety have made it a valuable tool in the development of novel pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive overview of the historical context of its discovery within the broader field of organofluorine chemistry, details its physicochemical properties, outlines a robust synthetic protocol, and explores its contemporary applications. By examining the foundational principles of halogen exchange reactions and their evolution, we gain a deeper understanding of the causality behind the synthesis and utility of this important fluorinated reagent.

Chapter 1: The Genesis of Organofluorine Chemistry

The story of compounds like ethyl dibromofluoroacetate begins long before their synthesis, rooted in the challenging but revolutionary field of organofluorine chemistry. For much of the 19th century, the extreme reactivity of elemental fluorine thwarted attempts at its isolation. The field truly began with the development of methods to controllably introduce fluorine into organic molecules, primarily through the substitution of other halogens.

A pivotal moment was the work of the Belgian chemist Frédéric Swarts in the early 1890s. He discovered that antimony trifluoride (SbF₃), often activated with antimony pentachloride (SbCl₅), could efficiently replace chlorine or bromine atoms with fluorine in aliphatic compounds. This process, now known as the Swarts reaction , was a monumental leap forward. It provided the first reliable, general method for the synthesis of a wide array of organofluorine compounds and laid the chemical groundwork from which molecules like this compound would eventually emerge. Concurrently, the development of the Halogen-Exchange (HalEx) reaction for aromatic systems, which uses alkali fluorides like KF at high temperatures, further expanded the toolkit for creating carbon-fluorine bonds.[1][2][3][4] These foundational discoveries were critical, as they established the core principle of nucleophilic fluoride exchange, a strategy that remains central to the industrial production of fluorochemicals today.

Caption: Fig 1: Generalized schematic of the Swarts halogen exchange reaction.

Chapter 2: Profile of Ethyl 2,2-dibromo-2-fluoroacetate

Ethyl 2,2-dibromo-2-fluoroacetate is a dense, clear to pale yellow liquid that is immiscible with water but soluble in most organic solvents.[5][6] While its precise discovery is not as prominently documented as some simpler fluorinated molecules, its existence and use as a synthetic intermediate are noted in chemical literature, including a 1964 patent that describes its use as a precursor for producing dibromofluoroacetic acid.[7] It belongs to the class of polyhalogenated esters, which are highly valued for their reactivity and utility as synthetic building blocks.

The presence of three distinct halogen atoms on the α-carbon (two bromine, one fluorine) creates a unique electronic environment. The high electronegativity of the fluorine atom significantly influences the reactivity of the adjacent bromine atoms and the carbonyl group, making the compound a versatile electrophilic reagent.

Physicochemical Properties

| Property | Value | References |

| CAS Number | 565-53-7 | [5][8] |

| Molecular Formula | C₄H₅Br₂FO₂ | [5][8] |

| Molar Mass | 263.89 g/mol | [5][8] |

| Appearance | Clear to slightly yellow liquid | [6] |

| Density | 1.894 g/cm³ | [5] |

| Boiling Point | 82 °C @ 33 mmHg | [5] |

| IUPAC Name | ethyl 2,2-dibromo-2-fluoroacetate | [8] |

Chapter 3: Synthesis and Characterization

Caption: Fig 2: A representative workflow for the synthesis, purification, and validation of this compound.

Representative Synthetic Protocol

This protocol describes a plausible method for the laboratory-scale synthesis of this compound.

Objective: To synthesize ethyl 2,2-dibromo-2-fluoroacetate via halogen exchange from ethyl tribromoacetate.

Materials:

-

Ethyl tribromoacetate

-

Antimony trifluoride (SbF₃), freshly dried

-

Antimony pentachloride (SbCl₅) (catalyst)

-

Anhydrous toluene (solvent)

-

Diatomaceous earth

-

Magnesium sulfate (MgSO₄), anhydrous

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine solution

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a thermometer. The system is maintained under an inert atmosphere (e.g., Argon).

-

Charging Reagents: The flask is charged with anhydrous toluene and ethyl tribromoacetate. The mixture is stirred until a homogenous solution is formed.

-

Fluorination: Antimony trifluoride is added to the stirred solution. A catalytic amount of antimony pentachloride is then added carefully.

-

Reaction: The mixture is heated to a gentle reflux (approx. 110°C). The reaction progress is monitored by Gas Chromatography (GC) by periodically analyzing small aliquots. The reaction is considered complete upon the consumption of the starting material.

-

Workup: The reaction mixture is cooled to room temperature. The mixture is filtered through a pad of diatomaceous earth to remove inorganic salts, and the flask is rinsed with toluene. The combined filtrate is transferred to a separatory funnel and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude oil is purified by vacuum distillation to yield pure ethyl 2,2-dibromo-2-fluoroacetate.

Trustworthiness: A Self-Validating System

The identity and purity of the synthesized product must be rigorously confirmed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique will confirm the purity of the distilled product and provide its molecular weight (m/z = 263.89), which can be confirmed by the isotopic pattern characteristic of a dibrominated compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show a quartet and a triplet corresponding to the ethyl ester group.

-

¹⁹F NMR: Would show a singlet, confirming the presence of the single fluorine atom.

-

¹³C NMR: Would provide signals for the carbonyl carbon, the α-carbon (split by fluorine), and the two carbons of the ethyl group.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Would show a strong characteristic absorption band for the C=O (ester carbonyl) stretch, typically around 1750-1770 cm⁻¹, and C-F stretching bands.

Chapter 4: Applications in Drug Development and Beyond

The true value of this compound lies in its application as a synthetic intermediate.[5] The incorporation of fluorine and other halogens into bioactive molecules is a cornerstone of modern medicinal chemistry. Fluorine can dramatically alter a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[6][9]

Ethyl 2,2-dibromo-2-fluoroacetate is used as a precursor to introduce the CBr₂F-moiety, which can then be further transformed. For example, the bromine atoms can be substituted in subsequent reactions. This makes the compound a versatile building block for creating complex pharmaceutical intermediates and novel agrochemicals.[6][10] Its use allows researchers to fine-tune the steric and electronic properties of drug candidates to enhance efficacy and improve pharmacokinetic profiles.[9]

Caption: Fig 3: The logical flow from reagent to application.

Conclusion

Ethyl 2,2-dibromo-2-fluoroacetate is more than just a chemical curiosity; it is a testament to over a century of progress in organofluorine chemistry. From the pioneering halogen exchange reactions of Swarts to its modern use in the complex synthesis of drug candidates, its history is one of enabling innovation. As researchers continue to push the boundaries of medicinal and materials science, the demand for specialized, fluorine-containing building blocks like this compound will undoubtedly grow, ensuring its continued relevance in the landscape of advanced chemical synthesis.

References

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Innovation: The Role of Ethyl 2,2-dibromo-2-fluoroacetate in Modern Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2,2-dibromo-2-fluoroacetate. PubChem Compound Database. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of Ethyl 2,2-dibromo-2-fluoroacetate in the Chemical Industry. Retrieved from [Link]

- Cohn, H., et al. (1964). Preparation of perhalogenated acids by transesterification. Israel Journal of Chemistry, 2, 355-361. Referenced in US Patent 9,120,740B2.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Chemistry of Dibromofluoroacetic Acid Ethyl Ester: Applications in Focus. Retrieved from [Link]

-

Wikipedia. (n.d.). Halex process. Retrieved from [Link]

-

Zeng, Y., & Hu, J. (2015). Recent advances in green fluorine chemistry. Reports in Organic Chemistry, 5, 19-30. Retrieved from [Link]

-

Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(8), 276-289. Retrieved from [Link]

-

gChem Global. (n.d.). Halex Reaction. Retrieved from [Link]

Sources

- 1. Halex process - Wikipedia [en.wikipedia.org]

- 2. sioc.cas.cn [sioc.cas.cn]

- 3. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gchemglobal.com [gchemglobal.com]

- 5. chembk.com [chembk.com]

- 6. nbinno.com [nbinno.com]

- 7. US9120740B2 - Method for preparing difluoroacetic acid - Google Patents [patents.google.com]

- 8. Ethyl 2,2-dibromo-2-fluoroacetate | C4H5Br2FO2 | CID 2737168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

Ethyl Dibromofluoroacetate: A Comprehensive Guide to its Fundamental Reactivity

An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals. Core Requirements: PART 1: CORE DIRECTIVE (Autonomy): You have full editorial control to structure this guide. Do NOT follow a rigid pre-set template. Instead, analyze the specific nature of the {Topic} and design a structure that best tells the in-depth technical guide PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T) As a Senior Application Scientist, you must synthesize technical accuracy with field-proven insights. Your narrative should follow these three pillars: Expertise & Experience: Do not just list steps; explain the causality behind experimental choices. Trustworthiness: Every protocol described must be a self-validating system. Authoritative Grounding & Comprehensive References: In-Text Citations: You must cite and link to authoritative sources to support key mechanistic claims or protocol standards within the body text. Reference List Output: At the very end of the content, you are REQUIRED to generate a complete "References" section. Consolidate all sources cited into a numbered list including the Title, Source, and a valid, clickable URL for verification. Link Integrity: Use real, verified URLs provided by the grounding tool. A working landing page is prioritized over a potentially broken deep link. PART 3: VISUALIZATION & FORMATTING Data Presentation: Summarize all quantitative data into clearly structured tables for easy comparison. Experimental Protocols: Provide detailed, step-by-step methodologies for all key experiments/workflows cited. Mandatory Visualization: Create diagrams for all described signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language). Enclose all DOT scripts within a dot code block. Provide a brief, descriptive caption directly below each generated diagram (Within 100 characters). Diagram Specifications: Max Width: 760px. Color Contrast Rule: Ensure sufficient contrast between arrow/symbol colors and their background. Avoid using the same color for foreground elements. Node Text Contrast Rule (Critical): Text color (fontcolor) must be explicitly set to have high contrast against the node's background (fillcolor). Color Palette: #4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, #5F6368.

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorine in Modern Chemistry

The deliberate incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties conferred by fluorine—such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics—make it a highly sought-after element in the design of novel therapeutics and advanced materials.[1][2][3] Ethyl dibromofluoroacetate (EDBFA) has emerged as a versatile and commercially available building block, providing a valuable entry point for the synthesis of a wide array of fluorinated compounds.[1] This guide provides an in-depth exploration of the fundamental reactivity of EDBFA, offering both mechanistic insights and practical, field-proven protocols to empower researchers in their synthetic endeavors.

The Dual Nature of Reactivity: Electrophilic and Radical Pathways

At its core, the reactivity of this compound is dictated by the presence of two bromine atoms and a fluorine atom attached to the α-carbon, adjacent to an electron-withdrawing ethyl ester group. This arrangement creates two highly electrophilic carbon centers and renders the bromine atoms susceptible to both nucleophilic displacement and single-electron transfer (SET) processes, opening up a rich landscape of synthetic transformations.[1]

Nucleophilic Substitution: A Gateway to Chiral Fluorinated Scaffolds

The replacement of one of the bromine atoms in EDBFA via nucleophilic attack is a direct route to creating a stereocenter, a critical step in the synthesis of chiral fluorinated molecules.[1]

A notable example is the synthesis of ethyl 2-azido-2-bromo-2-fluoroacetate, a precursor for α-fluoro-α-amino acids. This transformation is typically achieved by reacting EDBFA with sodium azide in a polar aprotic solvent like dimethylformamide (DMF). The choice of DMF is crucial as it effectively solvates the sodium cation, liberating the azide anion for nucleophilic attack on the sterically accessible and electronically deficient α-carbon of EDBFA.

Figure 1: Nucleophilic substitution on EDBFA.

Experimental Protocol: Synthesis of Ethyl 2-azido-2-bromo-2-fluoroacetate [1]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add sodium azide (1.1 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired product.

Organometallic Intermediates: The Reformatsky Reaction and Beyond

The reaction of this compound with metals, particularly zinc, is a cornerstone of its synthetic utility, leading to the formation of organozinc reagents, often referred to as Reformatsky reagents.[4][5] These intermediates are less reactive than Grignard or organolithium reagents, allowing for excellent chemoselectivity, particularly in reactions with aldehydes, ketones, and imines.[5]

The Classic Reformatsky Reaction:

In the presence of activated zinc, EDBFA forms a zinc enolate. This enolate then undergoes nucleophilic addition to a carbonyl compound, and subsequent acidic workup yields a β-hydroxy-α-bromo-α-fluoroester.

Figure 2: Generalized Reformatsky reaction mechanism.

Domino Aza-Reformatsky/Cyclization for β-Lactam Synthesis: